molecular formula C14H21NO4 B2354857 3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2227205-20-9

3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2354857
CAS No.: 2227205-20-9
M. Wt: 267.325
InChI Key: WJYSUWUVZGYYDJ-UHFFFAOYSA-N
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Description

This compound features a bicyclo[1.1.1]pentane (BCP) scaffold, a rigid, highly strained structure valued in medicinal chemistry as a bioisostere for para-substituted benzene rings or alkynes . Attached to the BCP core is an azetidine (four-membered nitrogen-containing ring) substituted at the 3-position with a tert-butoxycarbonyl (Boc)-protected amine. The carboxylic acid at the 1-position enables further functionalization, making it a versatile intermediate in drug discovery . Its molecular formula is C₁₅H₂₂N₂O₄, with a molecular weight of 294.35 g/mol (calculated from and structural analysis).

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]bicyclo[1.1.1]pentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-12(2,3)19-11(18)15-4-9(5-15)13-6-14(7-13,8-13)10(16)17/h9H,4-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYSUWUVZGYYDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C23CC(C2)(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227205-20-9
Record name 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}bicyclo[1.1.1]pentane-1-carboxylic acid
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Preparation Methods

Carbene Insertion

Carbene insertion into [1.1.1]propellane derivatives enables direct BCP core formation. Dichlorocarbene, generated from chloroform under strong base conditions (e.g., potassium tert-butoxide), reacts with [1.1.1]propellane to yield 1,3-dichlorobicyclo[1.1.1]pentane. Subsequent hydrolysis produces the dicarboxylic acid precursor.

Reaction Conditions :

  • Propellane : 1.2 equiv
  • Base : Potassium tert-butoxide (3.0 equiv)
  • Solvent : Tetrahydrofuran, −78°C to 0°C
  • Yield : 60–70%

Flow Photochemistry

A scalable alternative involves photochemical [2+2] cycloaddition under continuous flow conditions. Diacetyl and [1.1.1]propellane undergo reaction in a photoreactor (450 nm LED) to form the BCP diketone intermediate.

Industrial-Scale Parameters :

  • Throughput : 1 kg/day
  • Solvent : Dimethylacetamide
  • Temperature : 35°C
  • Conversion : >95%

Functionalization with Azetidine

The azetidine ring is introduced via nucleophilic substitution or strain-release chemistry.

Cyclization of 1,3-Diaminopropane Derivatives

Reacting 1,3-diaminopropane with tert-butyl chloroformate in the presence of triethylamine forms the Boc-protected azetidine. Subsequent coupling to the BCP core employs Mitsunobu or Ullmann conditions.

Key Challenges :

  • Steric hindrance from the BCP core reduces reaction rates.
  • Competing side reactions necessitate low temperatures (−20°C).

Strain-Release Amination

Strain-release amination of 1-iodobicyclo[1.1.1]pentane with azetidine-3-boronic acid pinacol ester avoids harsh conditions. This method, catalyzed by Pd(PPh₃)₄, achieves 80% yield but requires rigorous exclusion of oxygen.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is introduced early to stabilize the azetidine nitrogen during subsequent steps.

Standard Protocol :

  • Reagents : tert-Butyl chloroformate (1.1 equiv), triethylamine (2.0 equiv)
  • Solvent : Dichloromethane, 0°C to room temperature
  • Reaction Time : 12 hours
  • Yield : 85–90%

Carboxylation of the BCP Core

The final carboxylic acid group is installed via haloform reaction or oxidative cleavage.

Haloform Reaction

Treating the BCP diketone (from photochemical synthesis) with sodium hypochlorite in aqueous NaOH yields the dicarboxylic acid.

Conditions :

  • Oxidant : NaOCl (5.0 equiv)
  • Temperature : 60°C
  • Yield : 75%

Oxidative Cleavage of Alkenes

Ozonolysis of vinyl-BCP intermediates followed by reductive workup provides the carboxylic acid. This method is less common due to safety concerns with ozone.

Industrial-Scale Production

Continuous Flow Synthesis

Pfizer’s process group optimized a hydrohydrazination route but encountered scalability issues due to high-energy intermediates. Modern approaches use flow photochemistry for the BCP core (1 kg/day) followed by batch carboxylation.

Advantages :

  • Reduced handling of hazardous intermediates.
  • Consistent product quality via automated systems.

Challenges in Scale-Up

  • Distillation Risks : Clogging during purification of low-boiling intermediates.
  • Exothermic Reactions : Require precise temperature control in radical addition steps.

Analytical Characterization

Technique Key Data Purpose
NMR (¹H, ¹³C) δ 1.43 (s, Boc CH₃), δ 4.20 (m, azetidine) Confirm substitution pattern
HRMS m/z 267.325 [M+H]⁺ Verify molecular formula
HPLC Purity >99% (C18 column, 0.1% TFA) Assess synthetic purity

Chemical Reactions Analysis

Types of Reactions

3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Drug Discovery

The compound serves as a valuable scaffold for the development of new pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity against resistant strains of bacteria and viruses.

Case Study: Antiviral Activity

Recent research has demonstrated that derivatives of this compound exhibit promising antiviral activity against hepatitis B. This highlights its potential utility in antiviral drug development, particularly in targeting viral replication mechanisms.

The biological mechanisms through which this compound exerts its effects are still under investigation. Preliminary findings suggest:

  • The bicyclo[1.1.1]pentane structure may act as a bioisostere for phenyl rings, enhancing binding affinity to biological targets.
  • The azetidine moiety could facilitate interactions with enzymes or receptors involved in disease pathways.

Materials Science Applications

The rigidity and stability provided by the bicyclo[1.1.1]pentane core make this compound useful in designing novel materials with specific mechanical properties. Its unique structural characteristics can be leveraged to develop materials that exhibit enhanced performance in various applications.

Preparation Methods

The synthesis of 3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves several key steps:

  • Formation of the Bicyclo[1.1.1]pentane Core : Achieved through carbene insertion or radical addition.
  • Introduction of the Azetidine Ring : Utilizes cyclization reactions.
  • Protection with tert-Butoxycarbonyl Group : Introduced using tert-butyl chloroformate in the presence of a base.

Chemical Reactions Analysis

The compound can undergo various chemical reactions, including:

  • Oxidation : Using reagents such as potassium permanganate or chromium trioxide.
  • Reduction : Carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions can occur at the azetidine ring or the bicyclo[1.1.1]pentane core.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAqueous solution
ReductionHydrogen gas + palladium on carbonUnder pressure
SubstitutionSodium hydride + DMFAnhydrous conditions

Properties and Molecular Characteristics

Mechanism of Action

The mechanism of action of 3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is primarily related to its role as a chemical intermediate. In medicinal chemistry, it acts as a precursor to bioactive compounds that can interact with specific molecular targets, such as enzymes or receptors, to exert therapeutic effects. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis and ensuring the stability of the intermediate .

Comparison with Similar Compounds

Comparison with Similar Bicyclo[1.1.1]pentane Derivatives

Structural Analogs and Their Key Features

The following table summarizes structurally related BCP-carboxylic acid derivatives:

Compound Name Substituent on BCP Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
3-[(tert-Butoxycarbonyl)amino]bicyclo[1.1.1]pentane-1-carboxylic acid Boc-protected amino group C₁₁H₁₇NO₄ 227.26 Intermediate for peptide coupling; 95% purity
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid Trifluoromethyl (-CF₃) C₇H₇F₃O₂ 180.13 Enhanced lipophilicity; potential CNS drug candidate
3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid Ethynyl (-C≡CH) C₈H₈O₂ 136.15 Click chemistry applications
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride Aminomethyl (-CH₂NH₂·HCl) C₇H₁₂ClNO₂ 177.63 Rigid amine donor for bioactive molecules
3-{1-[(tert-Butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[1.1.1]pentane-1-carboxylic acid Boc-protected pyrrolidine ring C₁₅H₂₃NO₄ 281.35 Larger ring size reduces strain vs. azetidine

Comparative Analysis

Steric and Electronic Effects
  • Azetidine vs. Pyrrolidine : The azetidine ring in the target compound introduces greater ring strain and conformational rigidity compared to the five-membered pyrrolidine analog . This strain may enhance reactivity in coupling reactions or modulate target binding.
  • Boc Protection: The Boc group on the azetidine nitrogen enhances solubility in organic solvents and prevents unwanted side reactions during synthesis, similar to Boc-amino-BCP derivatives .
Physicochemical Properties
  • Lipophilicity : The trifluoromethyl analog (LogP ~1.8) is significantly more lipophilic than the target compound (estimated LogP ~1.2), favoring blood-brain barrier penetration .
  • Acid Dissociation Constant (pKa) : The carboxylic acid group (pKa ~2.5–3.0) is consistent across BCP derivatives, but the azetidine’s basic nitrogen (pKa ~7–8 when deprotected) adds a unique pH-dependent ionization profile .

Biological Activity

3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS: 2227205-20-9) is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This compound combines a bicyclo[1.1.1]pentane core with an azetidine ring and a tert-butoxycarbonyl (Boc) protecting group, which provides a balance of rigidity and reactivity, making it a versatile intermediate in drug development.

  • Molecular Formula : C14H21NO4
  • Molecular Weight : 267.33 g/mol
  • Purity : 95%

Synthesis Overview

The synthesis of this compound typically involves several key steps:

  • Formation of the Bicyclo[1.1.1]pentane Core : Achieved through carbene insertion or radical addition.
  • Introduction of the Azetidine Ring : Utilizes cyclization reactions.
  • Protection with tert-Butoxycarbonyl Group : Introduced using tert-butyl chloroformate in the presence of a base .

1. Medicinal Chemistry Applications

The structural attributes of this compound make it a promising scaffold for drug discovery, particularly in developing new pharmaceuticals targeting resistant bacterial strains and viral infections.

2. Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antiviral Activity : Research indicates that derivatives of this compound can be effective against hepatitis B, showcasing its utility in antiviral drug development .
  • Polymorphism Studies : A study on related compounds revealed polymorphic transitions that could affect solubility and bioavailability, critical factors for drug formulation .

3. Mechanistic Insights

The biological mechanisms through which this compound exerts its effects are still under investigation, but preliminary findings suggest the following:

  • The bicyclo[1.1.1]pentane structure may serve as a bioisostere for phenyl rings, enhancing binding affinity to biological targets .
  • The azetidine moiety could facilitate interactions with enzymes or receptors involved in disease pathways.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
3-(tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acidStructureModerate antibacterial activitySimilar scaffold
tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamateStructurePotential CNS activityDifferent functional groups
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acidStructureLimited data availableFocused on synthetic applications

Q & A

Q. What are the key synthetic pathways for 3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid?

The synthesis involves two primary steps: (1) formation of the bicyclo[1.1.1]pentane core via photochemical cyclization of [1.1.1]propellane derivatives under UV light, and (2) functionalization with the azetidine-Boc group through nucleophilic substitution or coupling reactions. The bicyclo core is typically generated using diacetyl precursors, followed by hydrolysis to yield the carboxylic acid moiety. The Boc-protected azetidine is introduced via amide coupling or Mitsunobu reactions, requiring anhydrous conditions and catalysts like EDCI or DMAP .

Q. How does the bicyclo[1.1.1]pentane core influence the compound's chemical reactivity?

The bicyclo[1.1.1]pentane framework imposes significant steric strain due to its bridgehead carbons, enhancing reactivity in ring-opening and substitution reactions. This strain facilitates nucleophilic attacks at the bridgehead position, enabling functionalization with heterocycles like azetidine. The rigid structure also reduces conformational flexibility, making it a bioisostere for aromatic rings in medicinal chemistry .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : To confirm the bicyclo core (distinct δ 2.5–3.5 ppm for bridgehead protons) and Boc-group integrity (tert-butyl singlet at δ 1.4 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and strain-induced bond distortions in the bicyclo framework .
  • HPLC-MS : Validates purity and molecular weight, especially after Boc deprotection .

Advanced Research Questions

Q. How can reaction yields be optimized during bicyclo[1.1.1]pentane core synthesis?

Photochemical synthesis (e.g., UV irradiation of [1.1.1]propellane) requires precise control of light intensity and reaction time to minimize side products. Solvent choice (e.g., acetone for radical stabilization) and low temperatures (0–5°C) improve selectivity. Post-reduction with LiAlH₄ or NaBH₄ enhances yield stability, while column chromatography with silica gel removes unreacted diacetyl precursors .

Q. What strategies mitigate Boc-group deprotection during azetidine functionalization?

The Boc group is acid-labile, so mild conditions (e.g., TFA in DCM at 0°C) are critical. Alternative protecting groups (e.g., Fmoc) can be explored for orthogonal deprotection. Monitoring via TLC (Rf shift from 0.6 to 0.2 upon deprotection) ensures minimal degradation .

Q. How do steric effects impact the compound’s bioactivity in target binding studies?

The bicyclo core’s rigidity mimics aromatic π-π interactions but may hinder binding in flexible pockets. Comparative studies with bicyclo[2.2.2]octane analogs show reduced affinity for GABA receptors due to increased bulkiness. Docking simulations (e.g., AutoDock Vina) and mutagenesis assays help identify steric incompatibilities .

Q. What methodologies resolve contradictions in reported pKa values for the carboxylic acid moiety?

Discrepancies arise from solvent polarity (e.g., pKa ~4.5 in water vs. ~6.2 in DMSO). Potentiometric titration in standardized buffers (e.g., 0.1 M KCl) and computational DFT calculations (B3LYP/6-31G*) reconcile these differences by accounting for solvation effects .

Q. How can the compound’s metabolic stability be assessed for drug discovery?

  • In vitro assays : Microsomal stability tests (human liver microsomes + NADPH) quantify CYP450-mediated degradation.
  • Radiolabeling : Track metabolic pathways using ¹⁴C-labeled analogs.
  • HDX-MS : Maps conformational changes upon binding to serum albumin .

Methodological Design

Designing a reaction scheme for azetidine ring substitution without Boc cleavage:

  • Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under neutral conditions (pH 7–8).
  • Protect the carboxylic acid as a methyl ester (via DCC/DMAP) to prevent side reactions.
  • Monitor Boc stability via FT-IR (absence of ~1700 cm⁻¹ carbonyl loss) .

Evaluating bioisosteric replacement efficacy in kinase inhibitors:

  • Compare IC₅₀ values of bicyclo[1.1.1]pentane derivatives against phenyl-containing analogs in enzymatic assays (e.g., EGFR kinase).
  • Perform MD simulations (AMBER) to assess binding pose persistence and hydrogen-bond networks .

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